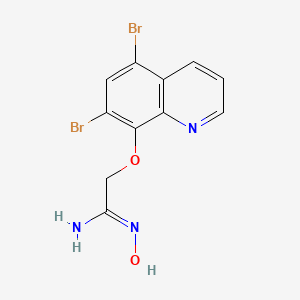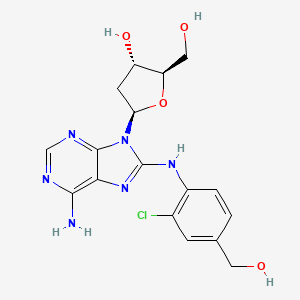![molecular formula C11H12N2O B12901585 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 50847-16-0](/img/structure/B12901585.png)
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Méthodes De Préparation
The synthesis of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of 2,4-dimethylpyrazole with an appropriate pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyridine ring system .
Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach reduces the reaction time and minimizes the formation of unwanted byproducts .
Analyse Des Réactions Chimiques
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s anticancer activity is often attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone: This compound shares a similar pyrazolo ring system but differs in its triazine moiety, which may result in different biological activities and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazolo ring but are fused with a pyrimidine ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of methyl groups, which contribute to its distinct reactivity and biological activities.
Propriétés
Numéro CAS |
50847-16-0 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(2,4-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-5-4-6-13-11(7)10(9(3)14)8(2)12-13/h4-6H,1-3H3 |
Clé InChI |
CYJRXKYYVJRBHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=C(C(=N2)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)


![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)




![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
